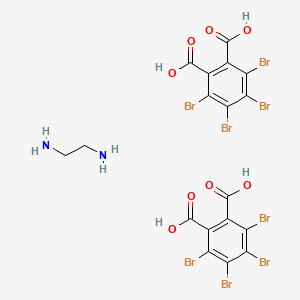
Ethylenediamine tetrabromophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylenediamine tetrabromophthalate: is a brominated derivative of phthalic acid. It is a compound of significant interest due to its unique chemical properties and potential applications in various fields. The compound is known for its stability and reactivity, making it a valuable subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethylenediamine tetrabromophthalate can be synthesized through a multi-step process involving the bromination of phthalic acid derivatives. The typical synthetic route involves the reaction of phthalic anhydride with bromine in the presence of a catalyst to form tetrabromophthalic anhydride. This intermediate is then reacted with ethylenediamine under controlled conditions to yield this compound. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure consistent quality and high yield. The purification of the final product is achieved through techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Ethylenediamine tetrabromophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert this compound to less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrabromophthalic acid derivatives, while substitution reactions can produce a variety of functionalized phthalate compounds .
Aplicaciones Científicas De Investigación
Ethylenediamine tetrabromophthalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other brominated compounds.
Biology: The compound’s brominated structure makes it useful in studying halogenated biomolecules and their interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly in designing brominated pharmaceuticals.
Industry: this compound is employed as a flame retardant in various materials due to its high bromine content
Mecanismo De Acción
The mechanism of action of ethylenediamine tetrabromophthalate involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of stable complexes with metal ions and other molecules. The compound’s ability to chelate metal ions makes it effective in applications such as catalysis and metal ion sequestration .
Comparación Con Compuestos Similares
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.
Tetramethylethylenediamine (TMEDA): Another ethylenediamine derivative used in coordination chemistry.
Tetraethylethylenediamine (TEEDA): Similar to TMEDA but with ethyl groups instead of methyl groups
Uniqueness: Ethylenediamine tetrabromophthalate is unique due to its high bromine content, which imparts distinct chemical properties such as enhanced reactivity and stability. This makes it particularly valuable in applications requiring robust and reactive brominated compounds .
Propiedades
Número CAS |
66046-78-4 |
|---|---|
Fórmula molecular |
C18H12Br8N2O8 |
Peso molecular |
1023.5 g/mol |
Nombre IUPAC |
ethane-1,2-diamine;3,4,5,6-tetrabromophthalic acid |
InChI |
InChI=1S/2C8H2Br4O4.C2H8N2/c2*9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;3-1-2-4/h2*(H,13,14)(H,15,16);1-4H2 |
Clave InChI |
YBHJNOXBYJUFRP-UHFFFAOYSA-N |
SMILES canónico |
C(CN)N.C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)C(=O)O.C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















